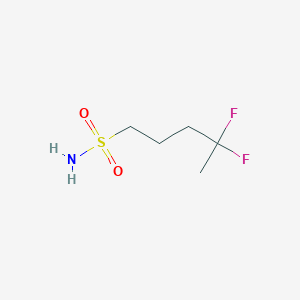

4,4-Difluoropentane-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4,4-difluoropentane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F2NO2S/c1-5(6,7)3-2-4-11(8,9)10/h2-4H2,1H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVOCOSSYQGOFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCS(=O)(=O)N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4,4-Difluoropentane-1-sulfonamide

Executive Summary: The Bioisosteric Advantage

4,4-Difluoropentane-1-sulfonamide represents a high-value pharmacophore in modern drug discovery. The gem-difluoro motif (

When coupled with a primary sulfonamide—a classic zinc-binding group (e.g., in Carbonic Anhydrase inhibitors) or hydrogen-bonding motif—the resulting molecule offers a unique vector for optimizing Lipophilic Ligand Efficiency (LLE) and metabolic stability in hit-to-lead campaigns.

This guide details a robust, field-proven synthetic route starting from the commercially available Ethyl Levulinate , prioritizing scalability and safety over academic novelty.

Retrosynthetic Analysis

The structural disconnection relies on preserving the carbon skeleton while sequentially installing the fluorine atoms and the sulfonamide handle. The most reliable approach avoids late-stage fluorination, which can be chemically harsh, in favor of early-stage deoxofluorination.

Figure 1: Retrosynthetic tree illustrating the conversion of Ethyl Levulinate to the target sulfonamide via a divergent intermediate strategy.

Phase 1: Deoxofluorination (The Critical Step)

The introduction of the gem-difluoro group is performed first to avoid chemoselectivity issues with the sulfonamide later. We utilize DAST (Diethylaminosulfur trifluoride) .[1][2][3][4] While XtalFluor-E is a safer solid alternative, DAST remains the industry standard for liquid-phase kinetics in this specific transformation.

Experimental Protocol

Reaction: Ethyl levulinate + DAST

-

Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet. Do not use glass syringes for DAST transfer if possible; use plastic/polypropylene.

-

Solvent: Add Ethyl levulinate (1.0 eq) dissolved in anhydrous Dichloromethane (DCM) (0.5 M concentration).

-

Cooling: Cool the solution to -78°C (Dry ice/acetone bath).

-

Addition: Add DAST (2.2 eq) dropwise over 30 minutes. Note: The reaction is exothermic.

-

Progression: Allow the mixture to warm to Room Temperature (RT) overnight (12-16 hours).

-

Quench (CRITICAL): Cool back to 0°C. Quench by slow addition into saturated aqueous

. Caution: Vigorous -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate.[4][5] -

Purification: Flash chromatography (Hexanes/EtOAc 9:1).

Technical Insight:

Ketones with

Phase 2: Linker Transformation

Once the fluorine is installed, the ester must be converted to a leaving group suitable for sulfur displacement.

Step 2A: Reduction

Reaction: Ethyl 4,4-difluoropentanoate

-

Reagent:

(1.1 eq) in THF at 0°C. -

Observation: The

group is generally stable to standard hydride reductions at 0°C. -

Workup: Fieser workup (

, 15%

Step 2B: Activation (Mesylation)

Reaction: Alcohol

-

Protocol: Treat the alcohol with Methanesulfonyl chloride (MsCl, 1.2 eq) and Triethylamine (

, 1.5 eq) in DCM at 0°C. -

Why Mesylate? It is crystalline/solid and avoids the use of bromine (

) or

Phase 3: Sulfonamide Installation

Direct conversion of alkyl halides to sulfonamides is challenging. We employ the Thioacetate-Oxidation route, which is high-yielding and avoids the harsh conditions of the Strecker sulfite alkylation for mid-length chains.

Workflow Diagram

Figure 2: The "Thioacetate Route" for converting the activated alkyl chain into the primary sulfonamide.

Detailed Protocol: Oxidative Chlorination

This method generates the sulfonyl chloride in situ without using toxic chlorine gas (

-

Displacement: React the mesylate with Potassium Thioacetate (1.2 eq) in DMF at 60°C for 4 hours. Extract and concentrate to get the crude thioacetate.

-

Oxidation (The NCS Method):

-

Dissolve the crude thioacetate in Acetonitrile/2M HCl (5:1 ratio).

-

Cool to 0°C.

-

Add N-Chlorosuccinimide (NCS) (4.0 eq) portion-wise.

-

-

Amination:

-

Do not isolate the sulfonyl chloride (it is unstable).

-

Dilute the reaction mixture with

, wash with water, and separate the organic layer containing the sulfonyl chloride. -

Add this solution dropwise to a stirred solution of 28% Ammonium Hydroxide (

) in THF at 0°C.

-

-

Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH).

Characterization Data

The following data represents the expected spectral signature for 4,4-Difluoropentane-1-sulfonamide.

Nuclear Magnetic Resonance (NMR)[5]

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| -95.0 to -98.0 | Multiplet | 2F | ||

| 4.60 | Broad Singlet | 2H | ||

| 3.10 | Triplet ( | 2H | ||

| 1.95 | Multiplet | 2H | ||

| 1.80 | Multiplet | 2H | ||

| 1.60 | Triplet ( | 3H |

Note: The C5 methyl group appears as a triplet due to coupling with the two fluorine atoms (

Mass Spectrometry (ESI)[5]

-

Molecular Formula:

-

Molecular Weight: 187.21 g/mol

-

Observed m/z: 188.2

or 204.2

Safety & Handling (Self-Validating Systems)

To ensure trustworthiness and safety, the following protocols must be treated as mandatory logic gates before experimentation.

DAST Hazards[3][4][12][13]

-

Thermal Instability: DAST can decompose explosively above 90°C. Never heat undiluted DAST.

-

Glass Incompatibility: DAST reacts with silica in glass to produce

and -

HF Generation: Upon contact with moisture, DAST releases Hydrogen Fluoride. Calcium Gluconate gel must be present on the benchtop before opening the bottle.

Oxidative Chlorination Hazards

-

NCS/HCl: Generates electrophilic chlorine species. All operations must be conducted in a fume hood to avoid inhalation of chloramines or sulfonyl chloride vapors.

References

-

Singh, R. P., & Shreve, J. M. (2002). Nucleophilic Fluorination of Ketones with Diethylaminosulfur Trifluoride (DAST).[1][3][4] Synthesis, 17, 2561–2578.

-

Nishiguchi, A., Maeda, K., & Miki, S. (2006). Efficient Synthesis of Sulfonyl Chlorides from Thioacetates using N-Chlorosuccinimide and Dilute Hydrochloric Acid. Synthesis, 24, 4131–4134.

-

Beaulieu, F., et al. (2009).[12] Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Organic Letters, 11(21), 5050–5053.

-

BenchChem. (2025).[4] Safety and Handling of Modern Fluorinating Reagents.[4][13][14] BenchChem Technical Library.

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. thieme.de [thieme.de]

- 7. tcichemicals.com [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. books.rsc.org [books.rsc.org]

- 10. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Peroxide-Initiated Hydrophosphinylation of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 13. nbinno.com [nbinno.com]

- 14. Fluorination - Wordpress [reagents.acsgcipr.org]

Spectroscopic Characterization of 4,4-Difluoropentane-1-sulfonamide: A Predictive and Interpretive Guide

Abstract

In the landscape of modern drug discovery and materials science, fluorinated organic molecules are of paramount importance. Their unique physicochemical properties, often imparted by the strategic introduction of fluorine atoms, can lead to enhanced metabolic stability, binding affinity, and bioavailability. 4,4-Difluoropentane-1-sulfonamide is a compound of interest, combining a flexible alkyl chain, a gem-difluoro moiety, and a sulfonamide functional group—a well-established pharmacophore. While experimental spectroscopic data for this specific molecule is not yet available in the public domain, a comprehensive understanding of its expected spectral characteristics is invaluable for researchers aiming to synthesize, identify, or utilize it. This technical guide provides a detailed, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4,4-Difluoropentane-1-sulfonamide. By applying first principles of spectroscopy and drawing upon data from analogous structures, we offer a robust framework for the interpretation and verification of this compound's structure, empowering researchers to confidently advance their work.

Molecular Structure and Rationale for Analysis

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 4,4-Difluoropentane-1-sulfonamide possesses several key features that will manifest distinctly in its spectra: a primary sulfonamide group (-SO₂NH₂), a propyl chain linker, a quaternary carbon bearing two fluorine atoms, and a terminal methyl group. Each of these components will give rise to characteristic signals, and their interplay—particularly the potent electronic effects of the gem-difluoro and sulfonamide groups—will govern the precise nature of these signals.

To facilitate a clear and unambiguous discussion of the predicted spectral data, the atoms in the 4,4-Difluoropentane-1-sulfonamide molecule are systematically numbered as shown below. This numbering will be used consistently throughout this guide.

Caption: Workflow for NMR spectroscopic analysis.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups. The spectrum of 4,4-Difluoropentane-1-sulfonamide will be dominated by absorptions from the sulfonamide, C-F, and C-H bonds.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Functional Group |

| N-H Asymmetric & Symmetric Stretch | 3400 - 3200 | Medium-Strong | Primary Sulfonamide (-NH₂) |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium-Strong | -CH₂- and -CH₃ |

| S=O Asymmetric Stretch | 1350 - 1310 | Strong | Sulfonamide (-SO₂-) |

| S=O Symmetric Stretch | 1170 - 1140 | Strong | Sulfonamide (-SO₂-) |

| C-F Stretch | 1100 - 1000 | Strong | Gem-difluoro (-CF₂-) |

| S-N Stretch | 930 - 900 | Medium | Sulfonamide (-S-N-) |

Causality in IR Absorptions: The strong dipole moments of the S=O and C-F bonds lead to intense absorptions, making them highly characteristic. The N-H stretching vibrations typically appear as two distinct peaks for a primary sulfonamide, corresponding to asymmetric and symmetric modes. [1]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (ATR): The simplest method is to use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

-

Sample Preparation (KBr Pellet): Alternatively, grind a small amount of the sample (~1 mg) with dry potassium bromide (KBr, ~100 mg). Press the mixture into a transparent pellet using a hydraulic press.

-

Acquisition: Place the sample (ATR or KBr pellet) in the spectrometer's sample compartment. Collect a background spectrum of air (or the clean ATR crystal). Then, collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. We predict the data based on high-resolution electrospray ionization (ESI), a common technique for polar molecules like sulfonamides.

Predicted Molecular Weight:

-

Monoisotopic Mass: 187.04785 Da

Predicted ESI-MS Data:

| m/z (Mass-to-Charge Ratio) | Ion Formation | Interpretation |

| 188.0551 | [M+H]⁺ | Protonated molecular ion. This is often the base peak in positive ion mode ESI. |

| 210.0370 | [M+Na]⁺ | Sodiated adduct, very common when trace sodium is present. |

| 186.0406 | [M-H]⁻ | Deprotonated molecular ion, expected in negative ion mode. |

Predicted Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the protonated molecular ion ([M+H]⁺ at m/z 188.0551) would likely proceed through characteristic losses related to the sulfonamide and alkyl chain.

Caption: Predicted fragmentation of [M+H]⁺ for 4,4-Difluoropentane-1-sulfonamide.

Justification of Fragmentation:

-

Loss of NH₃: A common loss from protonated primary sulfonamides.

-

Loss of SO₂: Cleavage of the C-S bond with the loss of sulfur dioxide is a characteristic fragmentation pathway for alkyl sulfonamides. [2][3]* α-cleavage: Cleavage of the C-C bond alpha to the quaternary fluorinated carbon is plausible, leading to a stable fragment containing the sulfonamide moiety.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with 0.1% formic acid to promote protonation for positive ion mode.

-

Infusion and Ionization: Infuse the sample solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Full Scan MS: Acquire a full scan mass spectrum to identify the molecular ion ([M+H]⁺ or [M-H]⁻).

-

Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate a fragment ion spectrum. This validates the structure by confirming the predicted fragmentation patterns.

Conclusion

This guide provides a comprehensive, predictive overview of the key spectroscopic data for 4,4-Difluoropentane-1-sulfonamide. By understanding the expected ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling patterns, the characteristic IR absorption bands, and the likely mass spectrometric fragmentation pathways, researchers are well-equipped to identify this molecule, confirm its successful synthesis, and assess its purity. The detailed protocols provided herein offer a framework for acquiring high-quality, reliable data. While predictive, this analysis is grounded in the fundamental principles of spectroscopy and serves as a vital tool for any scientist or drug development professional working with this or structurally related fluorinated sulfonamides.

References

-

PubChem. 4,4-difluoropentane-1-sulfonamide. National Center for Biotechnology Information. [Link]

-

ACS Publications. The Synthesis of Alkyl and (Hetero)aryl Sulfonamides From Sulfamoyl Inner Salts. The Journal of Organic Chemistry. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. [Link]

-

PubMed. Electron ionization mass spectra of alkylated sulfabenzamides. Rapid Communications in Mass Spectrometry. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

J-Stage. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin. [Link]

-

Domainex. Photoredox Enabled Synthesis of Sulfonamides and Derivatives. [Link]

-

ResearchGate. Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. [Link]

-

Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]

-

Scilit. The infrared spectra of N-substituted sulphonamides. [Link]

-

University of Leicester. Fluorine NMR. [Link]

-

ResearchGate. A Novel Approach for the Synthesis of Alkyl and Aryl Sulfonamides. [Link]

-

PubMed. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. [Link]

-

SlideShare. Nmr spectroscopy of fluorine 19. [Link]

-

RSC Publishing. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

-

University of Ottawa. 19Flourine NMR. [Link]

-

ResearchGate. Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. [Link]

-

Oxford Academic. Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Journal of AOAC INTERNATIONAL. [Link]

-

Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

-

Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

-

Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

-

Bulgarian Chemical Communications. Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]

-

YouTube. 108 Problem Solving Predicting NMR Spectra of Molecule. [Link]

-

RSC Publishing. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

PubMed. Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry. [Link]

-

JEOL. Determine number of fluorines attached to each carbon by 13C NMR spectroscopy!. [Link]

Sources

Technical Guide: Physicochemical Profiling & Solubility Protocols for 4,4-Difluoropentane-1-sulfonamide

The following technical guide provides an in-depth analysis of the physicochemical profile, solubility behavior, and lipophilicity of 4,4-Difluoropentane-1-sulfonamide . It is structured to serve as an operational manual for researchers utilizing this compound in medicinal chemistry and drug discovery campaigns.

Executive Summary

4,4-Difluoropentane-1-sulfonamide (C

This guide details the solubility limits, lipophilicity (LogP/LogD) characteristics, and validation protocols required to integrate this moiety into high-throughput screening (HTS) and lead optimization assays.

Physicochemical Specifications

The following data establishes the baseline identity and predicted properties of the compound. Unlike perfluorinated surfactants (PFAS), this partially fluorinated alkane retains moderate polarity, placing it within a favorable chemical space for oral bioavailability.

Table 1: Core Physicochemical Properties

| Property | Value / Description | Source/Method |

| Molecular Formula | C | Structural Analysis |

| Molecular Weight | 187.21 g/mol | Calculated |

| Predicted LogP | 0.7 ± 0.2 | XLogP3 (PubChem) [1] |

| H-Bond Donors | 1 (Sulfonamide -NH | Structural Count |

| H-Bond Acceptors | 4 (O=S=O, F, F) | Structural Count |

| Polar Surface Area (TPSA) | ~46 Å | Predicted (Sulfonamide contribution) |

| Physical State | Solid (Low Melting Point) or Viscous Oil | Analog Comparison* |

| pKa (Sulfonamide) | ~10.0 - 10.5 | Estimated (Alkyl sulfonamide) |

*Note: Simple alkyl sulfonamides (e.g., butanesulfonamide) have melting points in the 40–50°C range. The introduction of fluorine typically increases lattice energy, potentially raising the melting point, but experimental verification via DSC is required.

The Fluorine Effect: Lipophilicity & Stability Logic

Understanding the specific impact of the 4,4-difluoro substitution is critical for rational drug design.

The "Polar Hydrophobicity" Paradox

While fluorine is generally hydrophobic, the C-F bond is highly polar. In the case of a gem-difluoro group (

-

Lipophilicity Modulation: The

group is lipophilic but less so than a -

Dipole Effects: The strong dipole of the C-F bonds can interact with polar solvents. In 4,4-difluoropentane-1-sulfonamide, the distance between the electron-withdrawing fluorine (C4) and the sulfonamide (C1) minimizes the inductive effect on the sulfonamide's acidity (pKa), maintaining its profile as a neutral/weakly acidic group at physiological pH.

Metabolic Blockade

The C4 position in a pentyl chain is susceptible to Cytochrome P450-mediated hydroxylation (

Diagram 1: Structure-Property Logic

Caption: Logical progression from parent scaffold vulnerability to the fluorinated solution, highlighting the ADME benefits.

Experimental Protocols: Solubility & LogP Determination

Since calculated values (cLogP) are predictive, experimental validation is mandatory for IND-enabling studies.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

This is the "gold standard" for determining equilibrium solubility.

Reagents:

-

Test Compound: 4,4-Difluoropentane-1-sulfonamide (solid).

-

Solvent: Phosphate Buffered Saline (PBS, pH 7.4).

-

Standard: HPLC-grade Acetonitrile (ACN).

Workflow:

-

Saturation: Add excess solid compound (~2-5 mg) to 1 mL of PBS in a glass vial.

-

Equilibration: Shake at 25°C for 24 hours (orbital shaker, 300 rpm).

-

Filtration: Filter the suspension through a 0.45 µm PVDF membrane to remove undissolved solid. Critical: Pre-saturate the filter to prevent compound loss.

-

Quantification: Analyze the filtrate via HPLC-UV or LC-MS/MS against a standard curve prepared in DMSO/ACN.

Protocol B: Lipophilicity (LogD ) Determination

Given the sulfonamide group, the distribution coefficient (LogD) at pH 7.4 is more relevant than LogP.

Method: Miniaturized Shake-Flask.

-

Phases: Pre-saturate 1-octanol with PBS buffer (pH 7.4) and vice-versa for 24 hours.

-

Partitioning: Dissolve compound in the water-saturated octanol phase. Add an equal volume of octanol-saturated buffer.

-

Mixing: Vortex for 1 hour; centrifuge at 3000g for 10 mins to separate phases.

-

Analysis: Sample both phases. Analyze via HPLC.

-

Calculation:

Diagram 2: Solubility Validation Workflow

Caption: Decision tree for selecting Kinetic vs. Thermodynamic solubility assays based on development stage.

Formulation & Handling Implications

For biological assays (e.g., cell-based IC50), proper solubilization is vital to prevent "crashing out" in media.

-

Stock Preparation:

-

Solvent: DMSO is the preferred solvent. The compound should be soluble to at least 10-50 mM in DMSO.

-

Storage: Store DMSO stocks at -20°C. Avoid repeated freeze-thaw cycles which can induce precipitation or hydration changes.

-

-

Aqueous Dilution:

-

The predicted LogP of 0.7 suggests good water solubility relative to typical drug-like molecules.

-

Risk: However, the sulfonamide group can crystallize if the concentration exceeds the solubility limit (~100-500 µM estimated).

-

Mitigation: Keep final DMSO concentration < 0.5% in cell assays. If precipitation occurs, verify with nephelometry.

-

-

Chromatography:

-

This compound is UV-active (sulfonamide absorbance ~254 nm, though weak).

-

Retention: In Reverse Phase HPLC (C18 column), it will elute early due to low LogP and polar sulfonamide head. Use a gradient starting at 5% ACN to ensure retention.

-

References

-

PubChem. (2025).[1][2] 4,4-Difluoropentane-1-sulfonamide (Compound).[1] National Library of Medicine. Retrieved from [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. [Link]

Sources

Whitepaper: A Methodological Guide to the Identification of Potential Biological Targets for 4,4-Difluoropentane-1-sulfonamide

Abstract: The identification of a small molecule's biological target is a critical and often rate-limiting step in drug discovery and chemical biology. This guide outlines a comprehensive, multi-faceted strategy for the target deconvolution of novel chemical entities, using the hypothetical compound 4,4-Difluoropentane-1-sulfonamide as a central case study. We present an integrated workflow that begins with in silico prediction of physicochemical properties and potential target classes, proceeds to unbiased experimental target discovery using affinity chromatography-mass spectrometry, and culminates in rigorous biophysical and cellular validation of target engagement. Detailed, field-tested protocols for key methodologies, including the Cellular Thermal Shift Assay (CETSA), are provided, alongside explanations of the causal logic behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complex process of bringing a novel molecule from initial concept to a validated mechanism of action.

Introduction: Deconvoluting the Mechanism of a Novel Chemical Scaffold

The journey of a therapeutic agent from bench to bedside hinges on a deep understanding of its mechanism of action. For a novel compound like 4,4-Difluoropentane-1-sulfonamide, which possesses two key pharmacologically relevant motifs—a sulfonamide group and a gem-difluorinated alkyl chain—the potential biological interactions are vast and non-obvious.

-

The Sulfonamide Moiety: This functional group is a cornerstone of medicinal chemistry. It is famously known for its role in antibacterial "sulfa" drugs, which act as competitive inhibitors of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] Beyond this, sulfonamides are present in drugs targeting a wide array of proteins, including diuretics (carbonic anhydrase inhibitors), anti-inflammatory agents (COX-2 inhibitors), and anti-diabetic drugs.[3]

-

The Role of Organofluorine Chemistry: The introduction of fluorine into small molecules is a widely used strategy in modern drug design, with approximately 20% of all commercial pharmaceuticals containing fluorine.[4][5] The presence of fluorine, particularly the strong carbon-fluorine bond, can significantly alter a molecule's physicochemical properties.[6] It can enhance metabolic stability, increase lipophilicity (aiding cell membrane penetration), and modulate pKa, thereby improving bioavailability and potency.[5][7] The gem-difluoro group in our subject compound is expected to confer these advantageous properties.

Given this structural context, 4,4-Difluoropentane-1-sulfonamide represents a promising but enigmatic starting point. This guide provides a systematic, experience-driven roadmap to illuminate its biological targets and, by extension, its therapeutic potential.

Part 1: Foundational Analysis and In Silico Target Prediction

Before embarking on resource-intensive wet-lab experiments, a robust in silico analysis is crucial. This initial step leverages computational tools to build a foundational hypothesis about the compound's properties and potential target space, guiding subsequent experimental design.[8]

Physicochemical and ADMET Profiling

A molecule's drug-likeness is determined by its physicochemical properties, which govern its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). Numerous web-based tools can provide rapid, high-quality predictions.

Recommended Tool: SwissADME is a free, robust web service for this purpose. By inputting the molecule's structure (SMILES: CCCCC(F)(F)S(=O)(=O)N), we can generate a profile.

Table 1: Predicted Physicochemical and ADME Properties for 4,4-Difluoropentane-1-sulfonamide

| Property | Predicted Value | Interpretation & Significance |

| Molecular Weight | 189.21 g/mol | Excellent. Well within the typical range for "drug-likeness" (<500 g/mol ). |

| LogP (Lipophilicity) | 1.55 | Good. Indicates a balance between aqueous solubility and lipid membrane permeability. |

| Aqueous Solubility | Moderately Soluble | Favorable for formulation and bioavailability. |

| Blood-Brain Barrier | Yes (Predicted) | The compound may cross the blood-brain barrier, opening possibilities for CNS targets. |

| GI Absorption | High | Suggests good potential for oral bioavailability. |

| CYP Inhibition | Inhibitor of CYP2C9, CYP2C19 (Predicted) | Potential for drug-drug interactions. Warrants experimental investigation. |

Causality: This initial profile is critical. A compound with poor predicted absorption or high toxicity might be de-prioritized early, saving significant resources. The prediction of BBB permeability, for instance, directly informs the choice of cell lines or animal models for later experiments.

Computational Target Prediction

With a plausible drug-like profile, we can now explore the most probable protein targets. These predictions are based on the principle of chemical similarity: a novel molecule is likely to bind to the same targets as known molecules with similar structures or shapes.[9]

Recommended Tool: SwissTargetPrediction is a powerful web server that compares a query molecule to a library of known active compounds.[10]

Hypothetical Output & Interpretation: A SwissTargetPrediction analysis for 4,4-Difluoropentane-1-sulfonamide would likely yield a ranked list of protein classes. Given its structure, high-probability targets might include:

-

Carbonic Anhydrases: A classic target for sulfonamides.

-

Kinases: A major class of drug targets; the sulfonamide could interact with the hinge region.[11]

-

Nuclear Receptors: Lipophilic nature could favor interaction.

-

Enzymes (e.g., Proteases, Synthases): The sulfonamide could act as a transition-state mimic.

Expertise: It is vital to interpret these predictions with scientific judgment. They are not definitive proof but rather a hypothesis-generating tool. The list of potential targets provides a crucial starting point for designing focused biochemical assays and informs the interpretation of data from unbiased experimental approaches.

Part 2: Unbiased Experimental Target Identification

While in silico methods provide a valuable starting point, they are inherently biased by existing knowledge. To discover potentially novel targets, an unbiased experimental approach is required. Affinity chromatography coupled with mass spectrometry (AC-MS) is a gold-standard technique for this purpose.[12][13] The core principle is to use the compound as "bait" to "fish" for its binding partners in a complex biological sample, such as a cell lysate.[12]

Diagram: Overall Target Identification Workflow

Caption: A workflow for identifying small molecule targets.

Synthesis of an Affinity Probe

To perform AC-MS, the parent compound must be chemically modified to include a linker and a reactive handle for immobilization (e.g., biotin). The primary sulfonamide group (-SO₂NH₂) of our compound is an ideal site for modification.

Protocol: Synthesis of a Biotinylated Affinity Probe

-

Reaction Setup: In an inert atmosphere (N₂ or Ar), dissolve 4,4-Difluoropentane-1-sulfonamide (1 eq.) in anhydrous DMF.

-

Deprotonation: Add a non-nucleophilic base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0°C. Stir for 30 minutes. Causality: The sulfonamide proton is acidic and must be removed to allow for alkylation.

-

Alkylation with Linker: Add a bifunctional linker, such as N-(6-bromohexyl)biotinamide (1.1 eq.). Allow the reaction to warm to room temperature and stir for 16 hours. Expertise: A long, flexible linker (e.g., a C6 alkyl chain) is chosen to minimize steric hindrance, allowing the immobilized compound to adopt a native binding conformation.

-

Quench & Extraction: Carefully quench the reaction with saturated NH₄Cl solution. Extract the product into ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography (silica gel) to yield the final biotinylated probe. Confirm identity and purity via LC-MS and NMR.

Affinity Chromatography-Mass Spectrometry (AC-MS) Protocol

This protocol describes the "fishing" experiment to identify proteins that bind to the immobilized probe.

Diagram: AC-MS Experimental Workflow

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Step-by-Step Methodology:

-

Bead Preparation: Resuspend streptavidin-coated magnetic beads in lysis buffer. Wash three times. Trustworthiness: Thorough washing is essential to remove preservatives and reduce non-specific binding.

-

Probe Immobilization: Incubate the washed beads with the biotinylated probe for 1 hour at 4°C with gentle rotation to create the affinity matrix. Wash away any unbound probe.

-

Cell Lysis: Harvest cultured cells (e.g., a human cancer cell line like K562) and lyse in a non-denaturing buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant (proteome).

-

Binding & Competition: Divide the lysate into two conditions:

-

Competition: Pre-incubate the lysate with a high concentration (e.g., 50x molar excess) of the free, unmodified 4,4-Difluoropentane-1-sulfonamide for 1 hour.

-

Control: Pre-incubate with vehicle (DMSO).

-

-

Affinity Capture: Add the probe-immobilized beads to both the Competition and Control lysates. Incubate for 2-4 hours at 4°C. Causality: In the Competition sample, true binding partners will be occupied by the free compound and will not bind to the beads. This is the key control to distinguish specific from non-specific binders.

-

Washing: Pellet the beads and discard the supernatant. Wash the beads extensively (at least 5 times) with lysis buffer to remove proteins that are non-specifically bound to the beads or probe.

-

Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) and heating at 95°C for 5 minutes.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE, perform an in-gel trypsin digest, and identify the resulting peptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the protein lists from the Control and Competition samples. True targets will be highly abundant in the Control elution but significantly depleted or absent in the Competition elution.

Part 3: Target Engagement and Functional Validation

The AC-MS experiment provides a list of high-confidence candidate targets. The next crucial phase is to validate these hits, confirming direct binding in a physiological context and linking that binding event to a functional cellular outcome.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method that assesses whether a compound binds to its target inside intact, living cells.[14] The principle is based on ligand-induced thermal stabilization: a protein becomes more resistant to heat-induced unfolding and aggregation when it is bound to a ligand.[14][15]

Diagram: CETSA Workflow

Caption: The Cellular Thermal Shift Assay (CETSA) workflow.

Step-by-Step Protocol for CETSA (Western Blot Readout):

-

Cell Culture & Treatment: Culture cells to ~80% confluency. Treat cells with either vehicle (DMSO) or a range of concentrations of 4,4-Difluoropentane-1-sulfonamide. Incubate for 1 hour at 37°C to allow for compound uptake.[15]

-

Harvest and Aliquot: Harvest the treated cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes for each temperature point.

-

Heat Challenge: Place the PCR tubes in a thermal cycler and heat them across a temperature gradient (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step to 4°C.[15]

-

Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This releases the cellular contents.[15]

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This pellets the aggregated, denatured proteins.

-

Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Determine the protein concentration using a BCA assay and normalize all samples.

-

Western Blotting: Analyze the amount of the specific target protein (identified from AC-MS) remaining in the soluble fraction using standard Western Blotting protocols with a specific antibody.[16]

-

Data Analysis: For each treatment condition, plot the band intensity of the target protein against the temperature. A successful result will show a rightward shift in the melting curve for the compound-treated cells compared to the vehicle-treated cells, indicating thermal stabilization and therefore, target engagement.

Biochemical and Genetic Validation

Confirmation of direct binding and functional relevance requires orthogonal validation methods.

-

Biochemical Binding Assays: To confirm a direct, 1-on-1 interaction and quantify binding affinity (Kᴅ), techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are used.[17][18][19] These experiments use purified recombinant target protein and the compound, providing definitive evidence of a direct physical interaction.

-

Genetic Target Validation: The most rigorous way to prove a target's role in the compound's mechanism of action is through genetic manipulation.[20]

-

CRISPR-Cas9 Knockout: Using CRISPR-Cas9 technology to knock out the gene encoding the target protein is a powerful validation tool.[21][22][23] If the compound's cellular phenotype (e.g., inhibition of cell proliferation) is lost in the knockout cells, it provides strong evidence that the compound acts through that specific target.[20][22][24]

-

siRNA Knockdown: A transient alternative is to use small interfering RNA (siRNA) to reduce the expression of the target protein. A similar loss-of-phenotype result validates the target.

-

Hypothetical Signaling Pathway

If the validated target of 4,4-Difluoropentane-1-sulfonamide was, for example, a kinase named "Target Kinase A" (TKA), the next step would be to map its downstream effects.

Sources

- 1. massivebio.com [massivebio.com]

- 2. study.com [study.com]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 8. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 10. bio.tools [bio.tools]

- 11. mdpi.com [mdpi.com]

- 12. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 13. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pelagobio.com [pelagobio.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. selvita.com [selvita.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]

- 20. selectscience.net [selectscience.net]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. criver.com [criver.com]

- 23. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. biocompare.com [biocompare.com]

Conformational Engineering with Fluorine: A Deep Dive into 4,4-Difluoropentane-1-sulfonamide

Executive Summary

In modern drug discovery, the "Magic Methyl" effect is often superseded by the "Fluorine Effect." This guide provides a rigorous conformational analysis of 4,4-Difluoropentane-1-sulfonamide , a molecule that serves as a paradigmatic example of using geminal difluorination to modulate alkyl chain entropy. By analyzing the interplay between the polar sulfonamide pharmacophore and the lipophilic, shape-shifting gem-difluoro tail, we uncover how specific substitutions can pre-organize ligands for protein binding, minimizing the entropic penalty (

The Physicochemical Framework

To understand the conformational landscape of 4,4-Difluoropentane-1-sulfonamide, we must deconstruct it into its two dominant electronic drivers: the sulfonamide "head" and the gem-difluoro "tail."

The Sulfonamide Pharmacophore

The sulfonamide group (

-

Preferred Geometry: The nitrogen lone pair typically bisects the

angle. -

Torsion Angles: The

dihedral angle often adopts a specific staggered conformation to facilitate hydrogen bonding with active site residues (e.g., Asp or Glu side chains). -

Electronic Character: The

group is a strong electron-withdrawing group (EWG), acidifying the

The Gem-Difluoro Effect (The "Kink")

The introduction of two fluorine atoms at the

Mechanistic Driver:

The stability arises principally from hyperconjugation . The electron-rich

| Feature | Hydrocarbon Chain ( | Fluorinated Chain ( |

| Dominant Conformation | Anti (Zig-zag) | Gauche (Helical/Kinked) |

| Dipole Moment | Low | High (C-F dipoles additive) |

| Solvation | Hydrophobic | Polar-Hydrophobic Hybrid |

| Bioactive Entropy | High penalty to freeze | Pre-organized (Lower penalty) |

Computational Analysis Protocol

Workflow Diagram

The following Graphviz diagram outlines the logical flow for determining the global minimum energy conformation (GMEC).

Caption: Tiered workflow for identifying the bioactive conformation of fluorinated sulfonamides.

Step-by-Step Methodology

-

Conformer Generation (MM):

-

Use a force field capable of handling halogen interactions (e.g., OPLS4).

-

Generate a broad ensemble (500+ conformers) to ensure the gauche minima are not missed due to high initial energy barriers in standard libraries.

-

-

DFT Optimization (QM):

-

Functional: Use M06-2X or

B97X-D . These functionals include dispersion corrections critical for accurately modeling the weak attractive forces in the folded fluorinated chain. -

Basis Set: 6-311+G(d,p) is the minimum requirement. The diffuse functions (+) are non-negotiable for modeling the lone pairs on Fluorine and Oxygen.

-

-

Dihedral Scanning:

-

Perform a relaxed potential energy surface (PES) scan around the

bond. -

Expectation: You should observe a local minimum at

(gauche) that is energetically competitive with, or lower than, the

-

-

Natural Bond Orbital (NBO) Analysis:

-

Calculate the second-order perturbation energy (

) to quantify the strength of the hyperconjugation. -

Success Metric: A value of

kcal/mol for the

-

Experimental Validation

A theoretical model is only a hypothesis until validated. For 4,4-Difluoropentane-1-sulfonamide, NMR is the gold standard.

NMR Spectroscopy Protocols

The presence of fluorine provides a built-in spy nucleus (

Key Experiment: J-Coupling Analysis

-

Coupling: The vicinal coupling constant between protons on

-

Gauche (

): -

Anti (

): -

Protocol: Acquire a

-decoupled

-

Key Experiment: HOESY (Heteronuclear Overhauser Effect)

-

Protocol: Run a 2D

HOESY experiment. -

Validation: Look for through-space correlations between the

methyl protons and the

Drug Design Implications

Why does this matter for a drug development professional?

Entropy-Enthalpy Compensation

Binding affinity (

-

The Problem: A flexible pentane chain loses significant conformational entropy upon binding to a rigid protein pocket (high entropic penalty).

-

The Solution: The 4,4-difluoro substitution restricts the conformational ensemble of the free ligand. If the gauche "kink" matches the shape of the binding pocket, the ligand is pre-organized .

-

Result: The entropic penalty is paid during synthesis (chemical energy), not during binding. This can lead to a 10-100x increase in potency (

) compared to the non-fluorinated analog.

Metabolic Stability

The

Visualizing the Stereoelectronic Effect

The following diagram illustrates the hyperconjugative interaction driving the conformational preference.

Caption: The stereoelectronic "Gauche Effect" mechanism where orbital overlap drives molecular shape.

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry.[1] Beilstein Journal of Organic Chemistry, 6, 38. Link

-

Senger, S., et al. (2007).[2] Sulfonamide-related conformational effects and their importance in structure-based design. Bioorganic & Medicinal Chemistry Letters, 17(10), 2931-2934.[2] Link

-

Gaussian, Inc. (2023). Gaussian 16 User Reference: NMR Spin-Spin Coupling Constants. Link

Sources

Initial Toxicity Screening of 4,4-Difluoropentane-1-sulfonamide: A Tiered, Mechanistically-Driven Approach

An In-Depth Technical Guide:

This guide provides a comprehensive framework for the initial toxicity screening of 4,4-Difluoropentane-1-sulfonamide, a novel chemical entity. The proposed strategy is built on a tiered, "fail-fast, fail-early" philosophy, integrating computational and in vitro methodologies to build a robust safety profile. This approach prioritizes resource efficiency and animal welfare by using data from each stage to inform subsequent, more complex investigations. As no public toxicological data for this specific molecule exists, this guide is predicated on established principles for screening novel chemical entities, with special consideration for its structural motifs: a sulfonamide group and a difluorinated alkyl chain.

The sulfonamide moiety is a well-known structural alert, associated with potential hypersensitivity reactions, often mediated by reactive metabolites.[1] The presence of fluorine can significantly alter a compound's metabolic stability, distribution, and potential for bioaccumulation, adding another layer of complexity to its toxicological assessment.[2][3][4] Therefore, our screening cascade is designed to specifically address metabolic stability, cytotoxicity, genotoxicity, and cardiovascular safety from the outset.

Part 1: Foundational Assessment - In Silico & Physicochemical Characterization

Before committing to resource-intensive wet lab experiments, a foundational assessment using computational tools provides a critical first look at potential liabilities. This step is not a replacement for experimental data but serves to guide and focus the subsequent in vitro assays.

Rationale for In Silico First Approach

Computational toxicology leverages extensive databases of chemical structures and their associated biological activities to predict the properties of a new molecule.[5] This is a cost-effective and rapid method to flag potential issues like mutagenicity, carcinogenicity, or other adverse effects, reducing the reliance on animal testing in the early stages.[5][6] For 4,4-Difluoropentane-1-sulfonamide, we are particularly interested in predictions related to reactive metabolite formation and potential for hERG channel inhibition.

Recommended In Silico Workflow

-

Structural Alert Analysis: Utilize Quantitative Structure-Activity Relationship (QSAR) models to screen for structural fragments known to be associated with toxicity.[6] This includes alerts for mutagenicity (e.g., Ames test positivity), carcinogenicity, and skin sensitization.

-

ADME/Tox Prediction: Employ a suite of computational models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties.[7] Key endpoints to predict include hepatotoxicity, cardiotoxicity (hERG inhibition), and rodent oral toxicity (LD50).[7]

-

Metabolic Pathway Prediction: Use metabolism simulation software to predict likely sites of metabolic modification on the molecule. This can highlight the potential for the formation of reactive intermediates from the sulfonamide group.

Caption: Workflow for the initial in silico toxicity assessment.

Part 2: The In Vitro Screening Cascade

The in vitro cascade is the core of the initial toxicity screening, providing the first experimental data on the molecule's interaction with biological systems. The assays are arranged in a logical progression, starting with broad indicators of safety and moving to more specific, critical endpoints.

Metabolic Stability Assessment

Causality: Understanding a compound's metabolic stability is fundamental. It influences its pharmacokinetic profile, such as its half-life and potential for accumulation.[8][9] Poor stability can lead to rapid clearance and low bioavailability, while excessively high stability can lead to bioaccumulation.[9] This assay uses liver fractions, the primary site of drug metabolism, to assess the rate at which the compound is broken down.[10][11] We utilize liver S9 fractions, which contain both microsomal (Phase I) and cytosolic (Phase II) enzymes, to get a comprehensive view of metabolic conversion.[12]

Experimental Protocol: Liver S9 Stability Assay

-

Reagent Preparation:

-

Prepare a stock solution of 4,4-Difluoropentane-1-sulfonamide in DMSO.

-

Thaw pooled human liver S9 fraction and NADPH regenerating system (containing glucose-6-phosphate and G6P-dehydrogenase) on ice.

-

Prepare a termination solution (e.g., ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis).

-

-

Incubation:

-

In a 96-well plate, combine phosphate buffer, the S9 fraction, and the test compound at a final concentration (e.g., 1 µM).

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

-

Time Points:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of the ice-cold termination solution to the respective wells.

-

-

Sample Analysis:

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural log of the percentage of compound remaining versus time.

-

Calculate the half-life (t½) from the slope of the linear regression.

-

Calculate the intrinsic clearance (CLint) based on the half-life and protein concentration.

-

Data Presentation: Metabolic Stability

| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Classification |

| Verapamil (High Clearance) | < 10 | > 80 | High |

| Carbamazepine (Low Clearance) | > 60 | < 15 | Low |

| Test Compound | Value | Value | Calculated |

Cytotoxicity Assessment

Causality: Cytotoxicity assays provide a baseline measure of a compound's ability to cause cell death. This is a fundamental indicator of toxicity and is used to determine the concentration range for more complex assays, such as genotoxicity tests.[13][14] The MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which correlates with the number of viable cells.[15][16][17] Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.[15][16]

Experimental Protocol: XTT Cell Viability Assay

-

Cell Plating: Seed a human cell line (e.g., HepG2, a human liver cell line) into a 96-well plate at a predetermined density and allow cells to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of 4,4-Difluoropentane-1-sulfonamide in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include vehicle control (e.g., DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubate the plate for a specified duration (e.g., 24 or 48 hours) at 37°C, 5% CO₂.

-

-

XTT Reagent Addition:

-

Prepare the XTT labeling mixture according to the manufacturer's instructions.

-

Add the XTT mixture to each well and incubate for 2-4 hours, allowing viable cells to convert the XTT to formazan.

-

-

Absorbance Measurement:

-

Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., 450-500 nm).

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

-

Data Presentation: Cytotoxicity

| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |

| Doxorubicin (Positive Control) | HepG2 | 48 | ~1-5 |

| Test Compound | HepG2 | 48 | Value |

Genotoxicity Assessment

Causality: Genotoxicity testing is a regulatory requirement and a critical step to assess a compound's potential to cause DNA or chromosomal damage, which can lead to cancer or heritable defects.[18] The in vitro micronucleus assay is a robust method for detecting both clastogenic (chromosome-breaking) and aneugenic (whole-chromosome-losing) events.[19][20] A micronucleus is a small, extra nucleus formed during cell division when chromosome fragments or whole chromosomes fail to be incorporated into the daughter nuclei.[20] This assay is performed according to OECD Test Guideline 487.[14]

Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)

-

Cell Culture and Treatment:

-

Culture a suitable mammalian cell line (e.g., human peripheral blood lymphocytes or CHO cells).

-

Expose the cells to at least three concentrations of the test compound, selected based on the cytotoxicity data (the highest concentration should induce ~55±5% cytotoxicity).[14] Include both a negative (vehicle) and positive controls (e.g., Mitomycin C without metabolic activation, Cyclophosphamide with metabolic activation).

-

Conduct the experiment both with and without an exogenous metabolic activation system (e.g., liver S9 fraction) to assess the genotoxicity of the parent compound and its metabolites.

-

-

Cytokinesis Block:

-

Add Cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one round of division are scored for micronuclei.

-

-

Cell Harvesting and Staining:

-

Harvest the cells after an appropriate incubation period.

-

Use a hypotonic treatment followed by fixation.

-

Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

-

-

Microscopic Analysis:

-

Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

A positive result is defined as a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.

-

Caption: A simplified decision-making tree for risk assessment.

Conclusion

This technical guide outlines a robust, tiered strategy for the initial toxicity screening of 4,4-Difluoropentane-1-sulfonamide. By integrating in silico predictions with a core battery of in vitro assays—assessing metabolic stability, cytotoxicity, genotoxicity, and hERG liability—a comprehensive preliminary safety profile can be constructed efficiently. This data-driven approach allows for early identification of potential liabilities, enabling informed decisions to be made about the future development of the compound while adhering to the principles of reducing, refining, and replacing animal testing.

References

-

Micronucleus Assay: The State of Art, and Future Directions. (n.d.). PMC. [Link]

-

Micronucleus test: a cornerstone of genotoxicity assessment. (2025, November 25). GenEvolutioN. [Link]

-

A cell-free, high-throughput hERG safety assay. (n.d.). The Rockefeller University. [Link]

-

Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening. (2025, May 30). TRUENDO. [Link]

-

Metabolic Stability and Metabolite Analysis of Drugs. (2024, April 29). Creative Diagnostics. [Link]

-

hERG Assay Services. (n.d.). Reaction Biology. [Link]

-

Metabolic Stability. (n.d.). Frontage Laboratories. [Link]

-

Sulfonamide Functional Head on Short-Chain Perfluorinated Substance Drives Developmental Toxicity. (2022, January 25). PFAS Central. [Link]

-

hERG Safety. (n.d.). Cyprotex ADME-Tox Solutions - Evotec. [Link]

-

Genotoxicity testing – combined in vivo micronucleus and comet assays. (2020, July 28). WCA Environment. [Link]

-

Ames Test and Genotoxicity Testing. (n.d.). Nelson Labs. [Link]

-

MTT assay. (n.d.). Wikipedia. [Link]

-

The micronucleus test—most widely used in vivo genotoxicity test—. (2016). ResearchGate. [Link]

-

Design, synthesis and in vitro cytotoxicity studies of novel sulfonamides. (2026, January 31). iMedPub. [Link]

-

Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. (2010, July 20). OECD. [Link]

-

Toxicity Prediction of Perfluorobutanoic acid Using Different Web Applications: An In Silico Approach. (2026, January 27). ResearchGate. [Link]

-

Updates to OECD in vitro and in chemico test guidelines. (2021, June 18). National Institute for Public Health and the Environment (RIVM). [Link]

-

Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices. (n.d.). European Biomedical Institute. [Link]

-

Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides. (1988). PubMed. [Link]

-

TOX-96: Toxicity Studies of Perfluoroalkyl Sulfonates. (n.d.). National Toxicology Program (NTP). [Link]

-

Uncertainty-Informed Deep Transfer Learning of Perfluoroalkyl and Polyfluoroalkyl Substance Toxicity. (2021, December 14). ACS Publications. [Link]

-

OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. (2010, July 20). National Toxicology Program. [Link]

-

OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test. (2014, September 26). RE-Place. [Link]

-

Bioaccumulation, Biodistribution, Toxicology and Biomonitoring of Organofluorine Compounds in Aquatic Organisms. (2021, June 11). MDPI. [Link]

-

Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. (n.d.). RSC Publishing. [Link]

-

6:2 Fluorotelomer sulfonamide surfactants: Environment tier II assessment. (2019, December 12). Australian Government Department of Health and Aged Care. [Link]

-

In Vitro Phototoxicity Due to Sulfonamide-Derived Oral Antidiabetic and Diuretic Drugs. (2008, September 27). Journal of Toxicology: Cutaneous and Ocular Toxicology. [Link]

-

In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). (n.d.). Tox Lab. [Link]

-

FDA Toxicology Studies & Drug Approval Requirements. (2025, September 1). Auxochromofours. [Link]

-

Current approaches to toxicity profiling in early-stage drug development. (2025, May 8). Advances in Pharmacology Research. [Link]

-

Understanding FDA Guidelines for Toxicity Studies. (2023, June 13). HistologiX. [Link]

-

High organofluorine concentrations in municipal wastewater affect downstream drinking water supplies for millions of Americans. (2025, January 6). PNAS. [Link]

-

Fluorinated Chemicals and the Impacts of Anthropogenic Use. (n.d.). ResearchGate. [Link]

-

Safety requirements for the first use of new drugs and diagnostic agents in man. (n.d.). CIOMS. [Link]

-

Metabolism and Toxicity of Fluorine Compounds. (2021, January 29). Chemical Research in Toxicology. [Link]

-

In Silico Toxicity Prediction. (2024, September 30). PozeSCAF. [Link]

-

In silico toxicology: computational methods for the prediction of chemical toxicity. (n.d.). PMC - NIH. [Link]

-

Predicting the Toxic Potential of Drugs and Chemicals In Silico. (n.d.). CHIMIA. [Link]

-

Organofluorine chemistry. (n.d.). Wikipedia. [Link]

-

Computational Aspects of Organochlorine Compounds: DFT Study and Molecular Docking Calculations. (n.d.). Bentham Science Publisher. [Link]

Sources

- 1. Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 5. pozescaf.com [pozescaf.com]

- 6. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]

- 9. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. re-place.be [re-place.be]

- 15. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. MTT assay - Wikipedia [en.wikipedia.org]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. wca-environment.com [wca-environment.com]

- 19. Micronucleus Assay: The State of Art, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Micronucleus Test: key principles & uses | GenEvolutioN [genevolution.fr]

Methodological & Application

Application Note: Synthetic Routes to 4,4-Difluoropentane-1-sulfonamide from Alkyl Halide Precursors

Abstract

Fluorinated organic molecules are of paramount importance in modern drug discovery, offering unique physicochemical properties that can enhance metabolic stability, binding affinity, and membrane permeability.[1] The sulfonamide moiety is a well-established pharmacophore and a key structural component in numerous approved drugs.[2][3] The combination of these two features in molecules like 4,4-difluoropentane-1-sulfonamide presents a valuable scaffold for medicinal chemistry programs. This application note provides two detailed, field-proven synthetic routes to this target compound, with a specific focus on strategies commencing from readily available alkyl halide precursors. We present a "Sulfur-First" approach, which introduces the sulfonyl group early and employs a late-stage deoxyfluorination, and a "Fluorine-First" approach, which builds the carbon-sulfur bond onto a pre-fluorinated alkyl halide. Each protocol is designed to be a self-validating system, with explanations for key experimental choices, comprehensive step-by-step instructions, and comparative data to guide researchers in selecting the optimal route for their specific needs.

Strategic Overview and Retrosynthetic Analysis

The synthesis of 4,4-difluoropentane-1-sulfonamide requires the strategic formation of a C-S bond and two C-F bonds on a five-carbon backbone. The terminal sulfonamide group is most reliably installed in the final step via amination of a corresponding sulfonyl halide (e.g., sulfonyl chloride or fluoride).[4][5] Therefore, the primary challenge lies in constructing the 4,4-difluoropentane-1-sulfonyl halide intermediate. Our retrosynthetic analysis identifies two logical disconnections, leading to two distinct forward-synthetic strategies originating from alkyl halide building blocks.

Caption: Workflow for the "Sulfur-First" synthetic route.

Experimental Protocol: Step-by-Step

Step 1.1: Synthesis of Sodium 4-oxopentane-1-sulfinate

-

Rationale: The Strecker sulfite synthesis provides a direct and efficient method for converting an alkyl halide into a sodium sulfonate, which can be readily transformed into other sulfonyl derivatives. [6]1. To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-chloropentan-2-one (1.0 eq), sodium sulfite (Na₂SO₃, 1.2 eq), and a 1:1 mixture of ethanol and water (approx. 0.2 M concentration relative to the alkyl halide).

-

Heat the reaction mixture to reflux (approx. 85-90 °C) and stir vigorously for 12-18 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

After cooling to room temperature, remove the ethanol under reduced pressure. The resulting aqueous solution contains the sodium sulfonate salt. This is often carried forward to the next step without rigorous purification. For isolation, water can be removed by lyophilization, and the solid residue can be triturated with hot ethanol to remove inorganic salts.

Step 1.2: Conversion to 4-Oxopentane-1-sulfonyl Chloride

-

Rationale: Conversion of the sulfonate salt to the more reactive sulfonyl chloride is necessary for the subsequent amination. Phosphorus pentachloride (PCl₅) is a classic and effective reagent for this transformation.

-

Caution: This step should be performed in a well-ventilated fume hood as it generates HCl gas.

-

To the crude sodium 4-oxopentane-1-sulfonate (1.0 eq) in a round-bottom flask, add phosphorus pentachloride (PCl₅, 1.5 eq) portion-wise at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 2-3 hours until gas evolution ceases.

-

Cool the reaction mixture and carefully pour it onto crushed ice. The sulfonyl chloride will typically separate as an oil or solid.

-

Extract the aqueous mixture with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 4-oxopentane-1-sulfonyl chloride.

Step 1.3: Amination to 4-Oxopentane-1-sulfonamide

-

Rationale: Sulfonyl chlorides react readily with ammonia to form primary sulfonamides. [7]Using a concentrated aqueous solution of ammonium hydroxide is a convenient and effective method.

-

Dissolve the crude 4-oxopentane-1-sulfonyl chloride (1.0 eq) in a minimal amount of a suitable solvent like THF or acetone at 0 °C.

-

Slowly add an excess of concentrated ammonium hydroxide (NH₄OH, approx. 5-10 eq) to the solution while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Remove the organic solvent under reduced pressure. Dilute the remaining aqueous mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to give the crude 4-oxopentane-1-sulfonamide, which can be purified by column chromatography or recrystallization.

Step 1.4: Deoxyfluorination to 4,4-Difluoropentane-1-sulfonamide

-

Rationale: This key step converts the ketone to the gem-difluoro group. Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) is often preferred over DAST for its enhanced thermal stability, making it a safer choice for this transformation.

-

Caution: Deoxyfluorination reactions should be conducted by trained personnel in a fume hood, as they can be exothermic and release HF upon quenching.

-

To a solution of 4-oxopentane-1-sulfonamide (1.0 eq) in anhydrous dichloromethane in a fluorinated polymer flask, add Deoxo-Fluor® (2.0-2.5 eq) dropwise at 0 °C under an inert atmosphere (N₂ or Ar).

-

A catalytic amount of ethanol (0.1 eq) can be added to facilitate the reaction.

-

Allow the reaction to slowly warm to room temperature and stir for 24 hours.

-

Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Separate the layers and extract the aqueous phase with dichloromethane (2x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the final product, 4,4-difluoropentane-1-sulfonamide.

Data Summary for Protocol 1

| Step | Key Reagents | Typical Eq. | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |

| 1.1 | Na₂SO₃ | 1.2 | EtOH/H₂O | Reflux | 12-18 | >90 (crude) |

| 1.2 | PCl₅ | 1.5 | Neat | 0 → 60 | 2-3 | 75-85 |

| 1.3 | NH₄OH | 5-10 | THF/H₂O | 0 → RT | 2-4 | 80-90 |

| 1.4 | Deoxo-Fluor® | 2.2 | CH₂Cl₂ | 0 → RT | 24 | 50-70 |

Protocol 2: The "Fluorine-First" Route from a Pre-fluorinated Alkyl Halide

Principle: This strategy prioritizes the installation of the gem-difluoro group on a simple precursor. The resulting difluorinated alcohol is then converted to a versatile alkyl halide, which serves as the direct starting point for the construction of the sulfonamide functionality.

Caption: Workflow for the "Fluorine-First" synthetic route.

Experimental Protocol: Step-by-Step

Step 2.1: Synthesis of 1-Bromo-4,4-difluoropentane

-

Rationale: The conversion of a primary alcohol to an alkyl bromide is a fundamental and high-yielding transformation. Phosphorus tribromide (PBr₃) is a classic and effective reagent for this purpose, proceeding via an Sₙ2 mechanism. [8][9]1. Note: The starting material, 4,4-difluoropentan-1-ol, can be prepared via the reduction of ethyl 4,4-difluoropentanoate, which is accessible from the deoxyfluorination of ethyl levulinate.

-

To a solution of 4,4-difluoropentan-1-ol (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Carefully pour the reaction mixture onto ice-water and separate the layers.

-

Extract the aqueous layer with diethyl ether (2x). Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (the product is volatile) to yield 1-bromo-4,4-difluoropentane.

Step 2.2: Synthesis of Sodium 4,4-difluoropentane-1-sulfonate

-

Rationale: As in Protocol 1, the alkyl bromide is converted to the corresponding sulfonate salt via nucleophilic substitution with sodium sulfite.

-

In a round-bottom flask, combine 1-bromo-4,4-difluoropentane (1.0 eq), sodium sulfite (1.2 eq), and a 1:1 mixture of ethanol and water.

-

Heat the mixture to reflux and stir for 18-24 hours.

-

Cool the reaction to room temperature and remove the ethanol via rotary evaporation. The resulting aqueous solution of the sulfonate salt is used directly in the next step.

Step 2.3: Conversion to 4,4-Difluoropentane-1-sulfonyl Chloride

-

Rationale: While PCl₅ can be used, conversion of a sodium sulfonate to a sulfonyl chloride can also be achieved under milder conditions using thionyl chloride (SOCl₂) with a catalytic amount of DMF (Vilsmeier-Haack conditions).

-

To the aqueous solution of sodium 4,4-difluoropentane-1-sulfonate, add thionyl chloride (SOCl₂, 2.0 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~5 mol%).

-

Allow the mixture to warm to room temperature and then heat to 50 °C for 4 hours.

-

After cooling, carefully add the mixture to ice-water and extract with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate to afford the crude 4,4-difluoropentane-1-sulfonyl chloride.

Step 2.4: Amination to 4,4-Difluoropentane-1-sulfonamide

-

Rationale: The final step mirrors that of Protocol 1, converting the sulfonyl chloride to the target sulfonamide.

-

Dissolve the crude 4,4-difluoropentane-1-sulfonyl chloride (1.0 eq) in THF at 0 °C.

-

Bubble anhydrous ammonia (NH₃) gas through the solution for 15-20 minutes, or add a solution of ammonia in dioxane.

-

Stir the resulting suspension at room temperature for 1 hour.

-

Filter off the ammonium chloride precipitate and wash the solid with THF.

-

Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to yield the pure 4,4-difluoropentane-1-sulfonamide.

Data Summary for Protocol 2

| Step | Key Reagents | Typical Eq. | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |

| 2.1 | PBr₃ | 0.4 | Et₂O | 0 → RT | 4-6 | 85-95 |

| 2.2 | Na₂SO₃ | 1.2 | EtOH/H₂O | Reflux | 18-24 | >90 (crude) |

| 2.3 | SOCl₂/DMF(cat.) | 2.0 | Neat/H₂O | 0 → 50 | 4 | 70-80 |

| 2.4 | NH₃ | Excess | THF | 0 → RT | 1 | 85-95 |

Discussion and Route Comparison

Both presented routes offer viable pathways to 4,4-difluoropentane-1-sulfonamide from alkyl halide starting materials. The choice between them depends on reagent availability, scale, and the chemist's comfort with specific transformations.

-

Route 1 (Sulfur-First): This route is more linear and may appear more straightforward. However, it subjects the sulfonyl moiety to multiple chemical steps before the critical fluorination. The late-stage deoxyfluorination uses expensive and hazardous reagents that require specialized handling. The overall yield can be impacted by this final, often challenging, step. Its main advantage is starting from a very simple bifunctional building block.

-